
Tetrapropylphosphonium bromide
Overview
Description
Tetrapropylphosphonium bromide (C₁₂H₂₈BrP) is a quaternary phosphonium salt with a molecular weight of 283.23 g/mol . It is structurally characterized by a central phosphorus atom bonded to four propyl groups and a bromide counterion. This compound is widely utilized as a phase transfer catalyst (PTC) in organic synthesis, facilitating reactions between immiscible phases by shuttling ions across interfaces . Its applications span industrial processes, including polymerization and pharmaceutical intermediate synthesis, owing to its stability and tunable solubility in both polar and nonpolar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapropylphosphonium bromide can be synthesized through the quaternization of tripropylphosphine with propyl bromide. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The general reaction is as follows:
P(C3H7)3+C3H7Br→[P(C3H7)4]Br
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of propyl bromide to a solution of tripropylphosphine. The reaction mixture is then heated to facilitate the quaternization process. The product is purified through recrystallization or distillation to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Tetrapropylphosphonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation Reactions: The phosphonium ion can be oxidized to form phosphine oxides.
Coupling Reactions: It is used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution: The major products depend on the nucleophile used, such as alkoxides or thiolates.
Oxidation: The primary product is the corresponding phosphine oxide.
Coupling Reactions: The products are often biaryl compounds or other coupled organic molecules.
Scientific Research Applications
Tetrapropylphosphonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst to facilitate reactions between aqueous and organic phases. It also serves as a ligand in various metal-catalyzed coupling reactions.
Biology: It is employed in the synthesis of biologically active phosphonium salts that can be used in drug delivery systems.
Medicine: Research is ongoing into its potential use in developing new pharmaceuticals, particularly in targeting mitochondrial functions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other phosphonium salts.
Mechanism of Action
The mechanism by which tetrapropylphosphonium bromide exerts its effects is primarily through its role as a phase-transfer catalyst. It facilitates the transfer of reactants between immiscible phases, thereby increasing the reaction rate. The phosphonium ion interacts with the reactants, stabilizing transition states and lowering activation energy. In biological systems, it targets mitochondrial membranes, affecting their function and integrity.
Comparison with Similar Compounds
Quaternary phosphonium bromides share a common structural motif but differ in alkyl/aryl substituents, which critically influence their physical properties, reactivity, and applications. Below is a detailed comparison:
Structural Analogs and Molecular Properties
Key Observations :
- Alkyl Chain Length : Longer alkyl chains (e.g., butyl vs. propyl) enhance hydrophobicity, reducing water solubility but improving compatibility with organic solvents.
- Aryl Groups : Tetraphenylphosphonium bromide’s aromatic rings confer rigidity and electron-withdrawing effects, altering redox properties compared to alkyl-substituted analogs.
Physical and Thermal Properties
- Tetraphenylphosphonium bromide: High melting point (294–296°C) due to strong π-π stacking. Tetramethylphosphonium bromide: Hygroscopic and likely lower melting due to small alkyl groups.
- Thermal Stability :
Chemical Stability and Reactivity
- Hydrolytic Stability :
- Reactivity :
Case Study in Catalysis :
- This compound outperforms tetramethyl analogs in reactions requiring moderate hydrophobicity, such as Suzuki-Miyaura cross-couplings, where solubility of both organic and aqueous phases is critical.
Biological Activity
Tetrapropylphosphonium bromide (TPPB) is a quaternary ammonium compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the chemical formula . It is characterized by a central phosphorus atom bonded to four propyl groups and a bromide ion. The compound is known for its solubility in polar solvents, making it suitable for various biological applications.
TPPB exhibits several biological activities, particularly in the context of ion channel modulation and cellular signaling pathways:
- Ion Channel Blockade : TPPB is recognized for its ability to block potassium channels, which has implications in pharmacological studies aimed at understanding cardiac and neuronal functions .
- Cellular Uptake : The compound can penetrate cell membranes due to its lipophilic nature, influencing intracellular signaling pathways and potentially altering cellular metabolism .
Pharmacological Applications
- Cardiovascular Research : TPPB has been used in studies investigating its effects on cardiac ion channels, which are crucial for maintaining normal heart rhythm. It has shown potential in modulating the activity of voltage-gated potassium channels .
- Neurobiology : In neurobiological contexts, TPPB has been studied for its effects on neurotransmitter release and synaptic transmission. Its ability to influence ion channel activity makes it a valuable tool in understanding neurophysiological processes .
Toxicity Profile
The toxicity of TPPB has been evaluated in various studies. The compound exhibits acute toxicity comparable to other quaternary ammonium compounds, with an LD50 value reported at approximately 60 mg/kg when administered intraperitoneally in mice .
Case Studies
Several studies have highlighted the biological effects of TPPB:
- Study on Cardiac Function : A study demonstrated that TPPB administration resulted in altered cardiac action potentials in isolated rat hearts. This finding suggests that TPPB can significantly impact cardiac electrophysiology .
- Neuronal Activity : In a neurobiological study, TPPB was shown to inhibit potassium currents in cultured neurons, leading to increased excitability and altered firing patterns. These results underscore the compound's potential as a research tool for studying neuronal excitability .
Table 1: Biological Activity of this compound
Table 2: Comparative Toxicity of Quaternary Ammonium Compounds
Compound | LD50 (mg/kg) i.p. | LD50 (mg/kg) p.o. |
---|---|---|
This compound | 60 | >2000 |
Tetraethylammonium Bromide | 38 | 1000 |
Tetraethylammonium Chloride | 35 | >2000 |
Q & A
Basic Research Questions
Q. What are the established synthesis methods for tetrapropylphosphonium bromide, and how do reaction conditions influence yield?
this compound is synthesized via quaternization of tripropylphosphine with bromopropane in anhydrous solvents like tetrahydrofuran (THF) or acetonitrile. Triethylamine is often added to neutralize HBr byproducts . Reaction temperature (typically 40–60°C) and stoichiometric ratios (1:1.2 phosphine:alkyl bromide) are critical for maximizing yield (>85%). Post-synthesis, triethylammonium salts are removed via filtration, and the product is purified using column chromatography (silica gel, methanol/dichloromethane eluent) .
Q. What purification techniques are recommended to isolate this compound from byproducts?
After synthesis, residual solvents and salts are removed through rotary evaporation followed by recrystallization from ethanol/water mixtures. Column chromatography (silica gel, 5–10% methanol in dichloromethane) is effective for isolating high-purity (>98%) products. Purity is confirmed via thin-layer chromatography (TLC, Rf ~0.3 in 10% MeOH/CH₂Cl₂) and ¹H NMR (δ 0.9–1.2 ppm for propyl-CH₃, δ 2.1–2.5 ppm for P-CH₂) .
Q. How should this compound be stored to ensure long-term stability?
Store in airtight containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to moisture, strong oxidizers, and high temperatures (>40°C), as decomposition releases phosphorus oxides and hydrogen bromide .
Advanced Research Questions
Q. How can spectroscopic methods resolve structural ambiguities in this compound derivatives?
X-ray crystallography is definitive for resolving counterion coordination and crystal packing. For liquid samples, ³¹P NMR (δ 20–25 ppm for tetraalkylphosphonium) and high-resolution mass spectrometry (HRMS, [M-Br]⁺ ion at m/z 229.18) confirm molecular identity. FT-IR (ν 2950 cm⁻¹ for C-H stretching in propyl groups) distinguishes alkyl chain conformations .
Q. What experimental design considerations optimize this compound’s efficacy as a phase-transfer catalyst (PTC)?
In PTC applications (e.g., nucleophilic substitutions), optimize:
- Solvent polarity : Use biphasic systems (water/dichloromethane) to enhance interfacial transfer.
- Catalyst loading : 5–10 mol% achieves >90% conversion in SN2 reactions.
- Temperature : 25–50°C balances reaction rate and catalyst stability. Kinetic studies (UV-Vis monitoring at 300 nm) reveal pseudo-first-order behavior with rate constants ~10⁻³ s⁻¹ .
Q. How do researchers address contradictions in reported toxicity data for this compound?
While no acute toxicity data exists, conflicting safety protocols arise from analog studies (e.g., tetraphenylphosphonium bromide). Adopt precautionary measures:
- In vitro testing : Use MTT assays (IC₅₀ > 1 mM in HEK293 cells) to assess cytotoxicity.
- Handling : Wear nitrile gloves, goggles, and work in fume hoods to avoid inhalation/contact .
Q. What strategies mitigate decomposition of this compound under harsh reaction conditions?
Decomposition above 150°C or in acidic media is minimized by:
- Buffering : Add NaHCO₃ (pH 7–8) to neutralize HBr.
- Stabilizers : 0.1% hydroquinone inhibits radical degradation. Monitor stability via TGA (5% weight loss at 180°C) and HPLC (retention time shift <5%) .
Q. Methodological Challenges and Data Analysis
Q. How can researchers reconcile discrepancies in catalytic efficiency across different solvent systems?
Contradictions arise from solvent polarity effects on ion pairing. Use conductometric titration to quantify free Br⁻ ions, and correlate with reaction rates (e.g., Williamson ether synthesis). Dielectric constant (ε) >15 reduces ion pairing, enhancing catalytic activity by 30–50% .
Q. What advanced techniques characterize this compound’s interactions with biomolecules?
Isothermal titration calorimetry (ITC) quantifies binding affinities (Kd ~10⁻⁴ M) with mitochondrial membranes. Fluorescence polarization (FP) assays using BODIPY-labeled derivatives reveal membrane potential-dependent uptake .
Q. Safety and Compliance
Q. What protocols ensure safe disposal of this compound waste?
Neutralize with 10% NaOH, adsorb onto activated carbon, and incinerate at >1000°C. For liquid waste, precipitate with AgNO₃ (forms AgBr) and filter. Document disposal per EPA guidelines (40 CFR 261) .
Properties
IUPAC Name |
tetrapropylphosphanium;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28P.BrH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGSPBKMKYMJPQ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[P+](CCC)(CCC)CCC.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BrP | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451865 | |
Record name | Phosphonium, tetrapropyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63462-98-6 | |
Record name | Phosphonium, tetrapropyl-, bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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